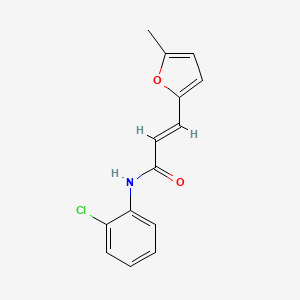![molecular formula C16H15ClN2OS B5871301 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5871301.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMPT is a thioamide derivative of N-phenylacetamide and is synthesized through a multistep process involving the reaction of 3-chloro-2-methylaniline with carbon disulfide, followed by the reaction with phenylacetyl chloride.
作用机制
The mechanism of action of CMPT is not fully understood, but studies have suggested that the compound exerts its effects by inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways. CMPT has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. The compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
CMPT has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, CMPT has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. The compound has also demonstrated antimicrobial activity by inhibiting bacterial growth and biofilm formation.
实验室实验的优点和局限性
One advantage of using CMPT in lab experiments is its potential as a novel therapeutic agent for various diseases. The compound has demonstrated cytotoxic effects on cancer cells, anti-inflammatory activity, and antimicrobial activity, making it a promising candidate for further research. However, the synthesis method of CMPT is complex, and the yield of the final product is dependent on various factors. Additionally, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its effects fully.
未来方向
There are several future directions for CMPT research. One area of interest is the development of novel CMPT derivatives with improved efficacy and reduced toxicity. Additionally, researchers could investigate the compound's potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Further studies are also needed to elucidate the compound's mechanism of action fully and its effects on various signaling pathways. Finally, researchers could investigate the potential of CMPT as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, CMPT is a thioamide derivative of N-phenylacetamide that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has demonstrated cytotoxic effects on cancer cells, anti-inflammatory activity, and antimicrobial activity, making it a promising candidate for further research. The synthesis method of CMPT is complex, and the yield of the final product is dependent on various factors. Further studies are needed to elucidate the compound's mechanism of action fully and its effects on various signaling pathways.
合成方法
The synthesis of CMPT involves a multistep process that starts with the reaction of 3-chloro-2-methylaniline with carbon disulfide to form 3-chloro-2-methylphenyl isothiocyanate. This intermediate is then reacted with phenylacetyl chloride to form CMPT. The synthesis method of CMPT is complex, and the yield of the final product is dependent on various factors, including reaction conditions, reactant ratios, and purification methods.
科学研究应用
CMPT has been the subject of numerous scientific studies due to its potential applications in the field of medicine. Researchers have investigated the compound's potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Studies have shown that CMPT has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CMPT has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-13(17)8-5-9-14(11)18-16(21)19-15(20)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBFYGULQNRWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

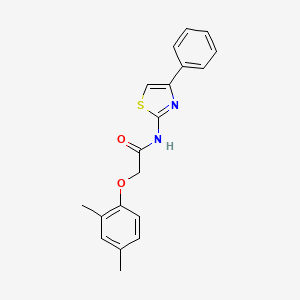
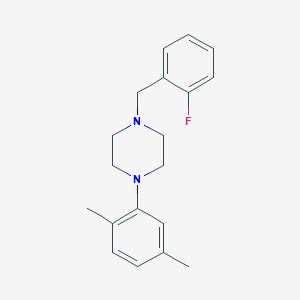
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)
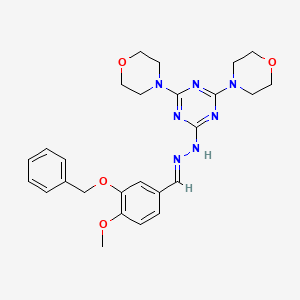
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)

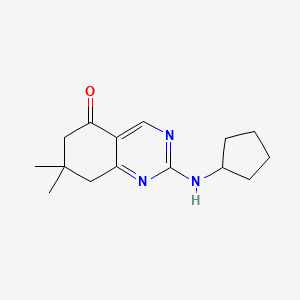
![3-bromo-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5871253.png)
![[3-(2-nitrovinyl)-1H-indol-1-yl]acetic acid](/img/structure/B5871255.png)
![N-(2-{[2-(cyclohexylmethylene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5871258.png)
![methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5871273.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5871297.png)
